molecular formula C7H6N2O2 B13117498 1H-Indazole-1,4-diol

1H-Indazole-1,4-diol

Cat. No.: B13117498
M. Wt: 150.13 g/mol
InChI Key: GUGUKNOBBOTKIQ-UHFFFAOYSA-N
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Description

1H-Indazole-1,4-diol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused benzene and pyrazole ring with hydroxyl groups at the 1 and 4 positions. This unique arrangement imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-1,4-diol can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. The reaction typically requires a catalyst such as copper acetate and is carried out under an oxygen atmosphere . Another method involves the use of aryne chemistry, where acyl hydrazides undergo molecular rearrangement to form the indazole core .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts such as copper and silver are commonly used. The reactions are typically conducted in solvents like dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitro-substituted indazoles

Scientific Research Applications

1H-Indazole-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole-1,4-diol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

1H-Indazole-1,4-diol can be compared with other indazole derivatives such as:

  • 1H-Indazole-3-carboxylic acid
  • 2H-Indazole
  • 1H-Indazole-5-sulfonamide

Uniqueness: this compound is unique due to the presence of hydroxyl groups at the 1 and 4 positions, which impart distinct chemical reactivity and biological activity. This differentiates it from other indazole derivatives that may have different substituents or functional groups .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

1-hydroxyindazol-4-ol

InChI

InChI=1S/C7H6N2O2/c10-7-3-1-2-6-5(7)4-8-9(6)11/h1-4,10-11H

InChI Key

GUGUKNOBBOTKIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2O)C(=C1)O

Origin of Product

United States

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